

# CVT-313 thermal stabilization CDK2 melting temperature

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## Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

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## Quantitative Data on CVT-313 and CDK2

The table below summarizes the key experimental data that demonstrates the potency and stabilizing effect of **CVT-313** on CDK2.

Parameter	Value	Experimental Context
Melting Temperature (Tm) Increase	+7 °C	Thermal shift assay with 5 µM CDK2 incubated with CVT-313 [1].
In vitro Biochemical IC <sub>50</sub>	0.5 µM	Inhibition of CDK2/cyclin E kinase activity; ATP-competitive (K <sub>i</sub> = 95 nM) [2].
Cellular Proliferation IC <sub>50</sub>	1.2 µM	Inhibition of growth in human lung carcinoma cell line A549 [1].
Crystallography Resolution	1.74 Å / 1.75 Å	Resolution of the crystal structure of the CDK2-CVT-313 complex (PDB ID: 6INL) [1] [3].
Selectivity (CDK1)	~8.5-fold	Concentration required for half-maximal inhibition of CDK1 was 8.5-fold higher than for CDK2 [2].

Parameter	Value	Experimental Context
Selectivity (CDK4)	~430-fold	Concentration required for half-maximal inhibition of CDK4 was 430-fold higher than for CDK2 [2].

## Experimental Protocols

Here are the methodologies for the key experiments cited in the search results.

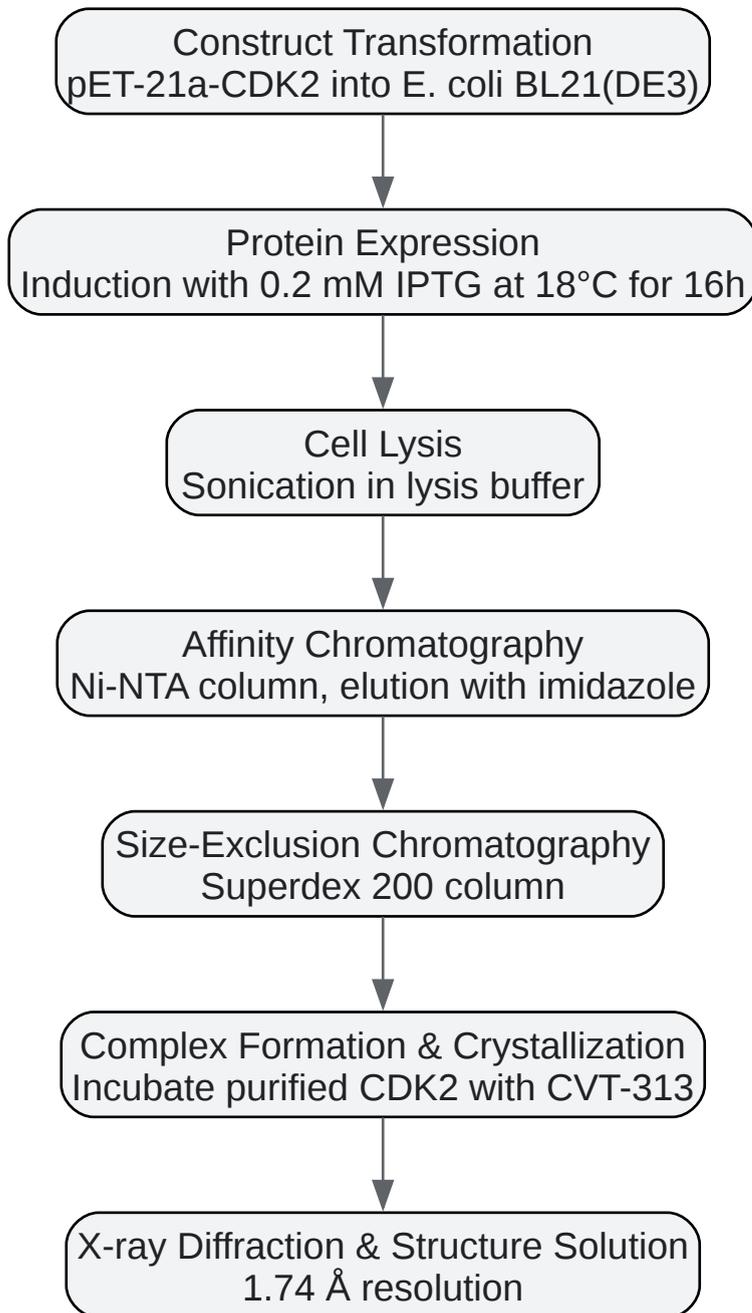
### Thermal Shift Assay Protocol

This protocol is used to measure the thermal stabilization of CDT-313 on CDK2 [1].

- **Protein Solution:** 5  $\mu$ M purified CDK2 protein in storage buffer (10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT).
- **Ligand Incubation:** The protein solution is incubated with **CVT-313** (e.g., at 10  $\mu$ M or 100  $\mu$ M final concentration) for one hour at room temperature.
- **Dye Addition:** SYPRO Orange dye is added to the protein-ligand mixture. This dye fluoresces strongly upon binding to the hydrophobic regions of a protein that become exposed as it unfolds.
- **Thermal Denaturation:** The sample is heated gradually in a real-time PCR instrument (e.g., ABI Prism 7500). The fluorescence is monitored as the temperature increases.
- **Data Analysis:** The melting temperature (**T<sub>m</sub>**), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve. An increase in the T<sub>m</sub> of the CDK2-**CVT-313** sample compared to CDK2 alone indicates thermal stabilization.

### Protein Expression, Purification, and Crystallization

This workflow outlines the process to obtain the CDK2-**CVT-313** complex for structural studies [1].



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Workflow for obtaining the crystal structure of the CDK2-**CVT-313** complex.

## Structural Insights into Binding and Stabilization

The high-resolution crystal structure (PDB ID: 6INL) reveals the molecular basis for **CVT-313** binding and stabilization [1] [3].

- **Binding Site:** **CVT-313** binds **competitively in the ATP-binding pocket** of CDK2, which classifies it as a Type I inhibitor that targets the active conformation of the kinase [1].
- **Key Interactions:**
  - **Direct Interactions:** The inhibitor forms direct hydrogen bonds or other contacts with critical residues in the kinase hinge region and catalytic site, including **Leu83, Asp86, and Asp145** [1].
  - **Water-Mediated Interaction:** A water molecule bridges **CVT-313** and the side chain of **Asn132**, further stabilizing the complex [1].
- **Stabilization Mechanism:** By binding tightly within the ATP-binding pocket, **CVT-313** restricts the conformational flexibility of CDK2. This stabilizes the entire protein structure, making it more resistant to thermal denaturation, which is experimentally observed as the **7°C increase in melting temperature** [1].

## Summary for Research Applications

The data confirms **CVT-313** as a valuable tool compound and a starting point for drug design.

- **Mechanism:** It is a potent, ATP-competitive inhibitor that stabilizes CDK2's active conformation.
- **Cellular Activity:** Its biochemical potency translates to effective cellular proliferation inhibition.
- **Selectivity:** It shows useful selectivity over the structurally similar CDK1, and high selectivity over CDK4, which is important for understanding its phenotypic effects [2].
- **Utility:** The published crystal structure provides a clear roadmap for structure-based drug design to develop more potent and selective CDK2 inhibitors [1].

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## References

1. Structure of cyclin-dependent kinase 2 ( CDK ) in complex with the... 2 [pmc.ncbi.nlm.nih.gov]
2. CVT-313, a specific and potent inhibitor of CDK2 that ... [pubmed.ncbi.nlm.nih.gov]
3. 6INL: Crystal structure of CDK IN complex with Inhibitor 2 - CVT 313 [rcsb.org]

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